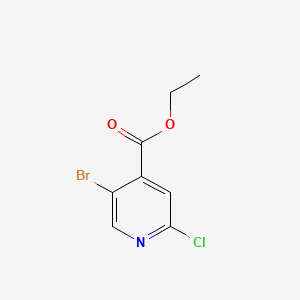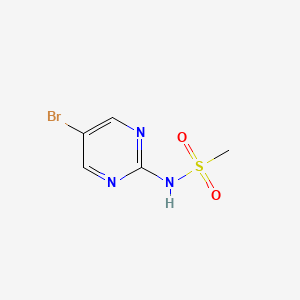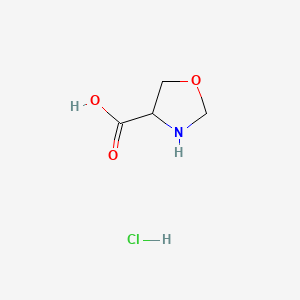
5-(3-Aminophenyl)-3-cyanophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as spectroscopy, chromatography, and thermal analysis can be used to determine these properties .Wissenschaftliche Forschungsanwendungen
Affinity Chromatography
Compounds similar to 5-(3-Aminophenyl)-3-cyanophenol have been utilized in the development of specific adsorbents for affinity chromatography. For example, a derivative was synthesized and coupled to Sepharose, demonstrating its potential in the purification of enzymes such as ribonuclease A by affinity chromatography. This showcases the application of such compounds in biochemical separations and purification processes (Wilchek & Gorecki, 1969).
Anti-inflammatory Properties
Research on derivatives of aminophenol compounds has shown potential in reducing cytokine-induced inflammation in human intestinal cells. This suggests a possible application in the treatment or management of chronic inflammatory diseases, such as inflammatory bowel disease. The comparison with known anti-inflammatory drugs highlights the potential efficacy and application of such compounds in pharmacology (Serra et al., 2012).
Organic Synthesis
Compounds with aminophenyl groups have been utilized in the synthesis of various heterocyclic compounds, such as isoxazoles and pyrazoles, through reactions with oxime and hydrazone dianions. These findings contribute to the field of organic synthesis, offering new routes for the construction of heterocyclic structures which are prevalent in many pharmaceuticals and agrochemicals (Strekowski & Lin, 1997).
Molecular Docking and Potentiometric Studies
Aminophenol derivatives have been explored for their binding interactions with biological receptors, such as those related to cancer. Molecular docking and potentiometric studies on azo phenols derived from aminophenol indicate their potential in developing therapeutic agents targeting specific proteins involved in cancer. This highlights the role of such compounds in medicinal chemistry and drug design (El‐Bindary et al., 2015).
Ligand Exchange Reactions in Coordination Chemistry
In coordination chemistry, aminophenol derivatives have been used to study ligand exchange reactions, particularly in metal complexes. Such research contributes to our understanding of the reactivity and stability of metal-ligand interactions, which is crucial in catalysis and materials science (Klausmeyer et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-aminophenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-9-4-11(7-13(16)5-9)10-2-1-3-12(15)6-10/h1-7,16H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYAQDYNWUBATQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)C#N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684619 |
Source


|
| Record name | 3'-Amino-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-3-cyanophenol | |
CAS RN |
1261900-78-0 |
Source


|
| Record name | 3'-Amino-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

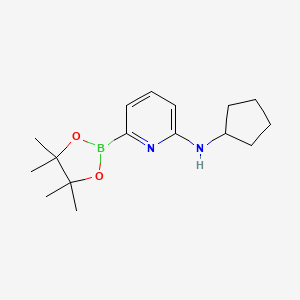
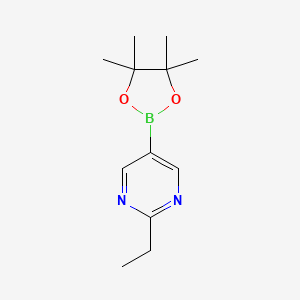

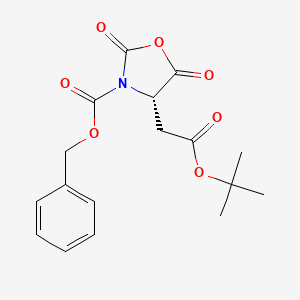
![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/no-structure.png)
